Rhodojaponin III

Overview

Description

Synthesis Analysis

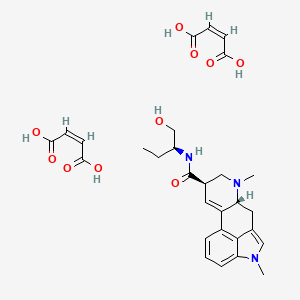

The synthesis of Rhodojaponin III involves intricate strategies to construct its bicyclo[3.2.1]octane fragment, a critical component of its molecular architecture. Researchers have explored Au(I)-catalyzed Conia-ene cyclization and Mn(III)-mediated radical cyclization of alkynyl ketones to achieve this synthesis. These methodologies highlight the complexity and creativity required to assemble the this compound framework and its analogs for further biological evaluation (Webster et al., 2021).

Molecular Structure Analysis

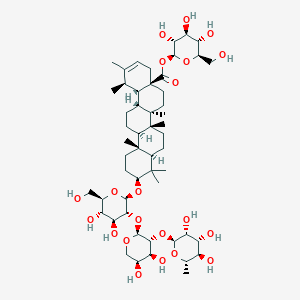

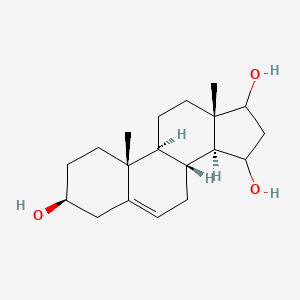

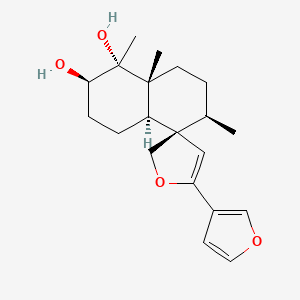

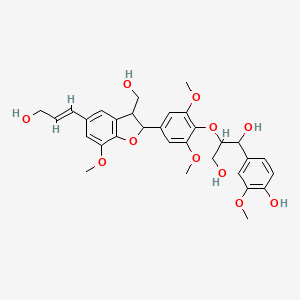

This compound's molecular structure is distinguished by its grayanane-type diterpenoid framework, which contributes to its biological activity. The structural analysis and understanding of this compound are crucial for synthetic efforts and for the exploration of its interaction with biological targets. Studies on the molecular cloning, expression, and modeling of chemosensory proteins related to this compound have provided insights into its binding properties and mechanism of action at the molecular level (Zhang et al., 2012).

Chemical Reactions and Properties

This compound's chemical properties, including its reactions with various biomolecules and potential for functionalization, are areas of active research. The compound's interaction with DNA, proteins, and small biomolecules reveals its multifaceted chemical behavior and the potential for chemical modifications to enhance its biological activity or reduce toxicity (Milutinović et al., 2016).

Physical Properties Analysis

The physical characterization of this compound and its derivatives, particularly those involving novel delivery systems like nanoparticles, has been studied to improve its pharmacokinetic profile and reduce acute toxicity. The development of folic acid-conjugated mesoporous silica nanoparticles (FA-MSNs) for delivering this compound exemplifies efforts to enhance its bioavailability and target delivery, demonstrating the interplay between physical properties and therapeutic efficacy (Yang et al., 2022).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and functional group transformations, underpin its biological activities and potential applications. The compound's ability to undergo specific reactions, including those catalyzed by rhodium(III) for C-H activation and bond formation, illustrates the chemical versatility of this compound and its analogs. These chemical attributes are essential for understanding its mechanism of action and for developing novel derivatives with improved biological properties (Zhang et al., 2017).

Scientific Research Applications

Insecticidal Properties

Rhodojaponin III, a botanical insecticide derived from Rhododendron molle, exhibits significant insecticidal properties. It has been shown to affect a wide range of biological processes in insects. For instance, it causes a reduction in feeding, disrupts development, and deters oviposition (egg-laying) in a dose-dependent manner in various insects like the diamondback moth (Plutella xyllostella) and the imported cabbage worm (Pieris rapae). Proteomic analysis has revealed changes in proteins related to nervous transduction, odorant degradation, and metabolic pathways in P. xyllostella upon exposure to this compound (Dong et al., 2013).

Molecular Mechanism Studies

Studies on the molecular mechanism of this compound's action have shown its interaction with chemosensory proteins (CSPs) in insects. For example, molecular cloning and functional identification of CSPs in Spodoptera litura revealed that these proteins play a crucial role in recognizing this compound. This recognition is vital for the insect's response to the compound, affecting behaviors such as oviposition and feeding (Zhang et al., 2012).

Pharmacokinetics and Drug Delivery Research

Recent research has focused on the pharmacokinetics, bioavailability, and tissue distribution of this compound. A study using a liquid chromatography tandem mass spectrometric method found that this compound has fast oral absorption and good oral bioavailability in mice. It gets widely distributed in tissues such as the kidney, lung, heart, spleen, and thymus, but shows low concentrations in the liver and brain (Zhang et al., 2019). Further research is being conducted to improve its delivery and reduce toxicity. For example, studies have investigated the use of chitosan derivatives-modified solid lipid nanoparticles to prolong the active time of this compound, enhance safety, and improve multimodal analgesic effects in vivo (Yang et al., 2022).

Mechanism of Action

Target of Action

Rhodojaponin III, a bioactive diterpenoid, primarily targets several proteins and pathways. It interacts closely with key proteins such as TNF, AKT1, ALB, IL-1β, TP53, EGFR, CASP3, MMP9, PTGS2, BCL2 . These proteins play crucial roles in various biological processes, including inflammation and immune response .

Mode of Action

This compound exerts its effects through multiple mechanisms. It mildly blocks voltage-gated sodium channels , which helps inhibit nociceptive pain and peripheral neuralgia . It also suppresses the proliferation, migration, invasion, and angiogenesis of human umbilical vein endothelial cells (HUVECs), and decreases the levels of interleukin (IL)-6, IL-1β, and tumor necrosis factor-alpha (TNF-α) .

Biochemical Pathways

This compound affects several biochemical pathways. The differentially expressed proteins induced by this compound act in the nervous transduction, odorant degradation, and metabolic change pathways . It also inhibits the expression of platelet endothelial cell adhesion molecule-1 (CD31) and vascular endothelial cell growth factor (VEGF), leading to decreased vascular density .

Pharmacokinetics

This compound exhibits good oral bioavailability (73.6%) and is quickly eliminated from the body, with half-life values of 0.19 and 0.76 hours after intravenous and oral administration, respectively . It is widely distributed in tissues including the kidney, lung, heart, spleen, and thymus, but has extremely low concentrations in the liver and brain .

Result of Action

The action of this compound results in a variety of effects. It suppresses cartilage damage and bone erosion in the knee joints . It also reduces the latency of the nociceptive response in hot plate and tail-immersion tests, and significantly inhibits acetic acid and formalin-induced pain .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound affects a wide variety of biological processes in insects, including reduction of feeding, suspension of development, and oviposition deterring of adults in a dose-dependent manner . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9-,10+,11-,12+,13+,14-,15+,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZHZYKXUYIHM-GLHQSWFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CC[C@@H]1[C@H]3O)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949207 | |

| Record name | Rhodojaponin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26342-66-5 | |

| Record name | Rhodojaponin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26342-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodojaponin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026342665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodojaponin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHODOJAPONIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7FEJ7QWQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione](/img/structure/B1259204.png)

![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B1259218.png)